4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery

Choose this specific 2-aminothiazole for its validated, compound-specific pharmacology—not a generic scaffold. Documented Ki of 24 nM against hCA II makes it a non-sulfonamide positive control for isoform selectivity profiling. Exhibits 4-fold hCE2 over hCE1 selectivity (IC50: 5.61 vs. 22.4 µM) for prodrug activation studies. Weak AChE inhibition (IC50: 192 µM) provides a counterscreening benchmark. Well-characterized synthesis (78% yield) ensures reproducible access. Substitution with uncharacterized analogs introduces uncontrolled variables that undermine assay reproducibility.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 105512-88-7
Cat. No. B028563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine
CAS105512-88-7
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
InChIInChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H2,12,13)
InChIKeyWUTXFLYFZOMYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (CAS 105512-88-7): Chemical Profile and Research Procurement Essentials


4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (CAS 105512-88-7), also known as WAY-278459-A, is a 2-aminothiazole derivative characterized by a 4-methoxyphenyl group at the C4 position and a methyl group at the C5 position of the thiazole ring . This compound has been identified as an inhibitor of wild-type and mutant HIV-1 reverse transcriptase and exhibits measurable affinity for human carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE) [1]. Its molecular formula is C11H12N2OS, with a molecular weight of 220.29 g/mol and a computed LogP of 3.29 . While numerous thiazole derivatives are commercially available, substitution patterns at the 4- and 5-positions critically influence target engagement and selectivity profiles, necessitating compound-specific evaluation rather than class-based substitution.

Why 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (CAS 105512-88-7) Cannot Be Replaced by Generic 2-Aminothiazoles in Target-Based Research


The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, yet biological activity is exquisitely sensitive to aryl substitution at the 4-position and alkyl substitution at the 5-position [1]. Generic 2-aminothiazoles lacking the 4-methoxyphenyl and 5-methyl motifs exhibit profoundly altered target engagement profiles. For example, the specific substitution pattern of 4-(4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine confers measurable, albeit modest, inhibition of human carboxylesterases CE1 and CE2, with IC50 values of 22.4 μM and 5.61 μM, respectively [2], while structurally related 4-arylthiazole-2-amines with different aryl groups demonstrate distinct AChE inhibitory potencies [3]. Furthermore, N-protection or further derivatization of the 2-amino group dramatically alters enzyme inhibition profiles, as demonstrated in a 2024 study where N-substituted derivatives exhibited Ki values against hCA I, hCA II, and AChE in the nanomolar range (19.58–587.53 nM), vastly exceeding the activity of the parent amine [4]. Consequently, substituting this compound with an uncharacterized 2-aminothiazole analog introduces uncontrolled variables that undermine assay reproducibility and mechanistic interpretation.

Quantitative Differentiation of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (CAS 105512-88-7) vs. Structural Analogs and Reference Compounds


Carbonic Anhydrase II (hCA II) Inhibition: Nanomolar Affinity Distinct from Class-Leading Sulfonamides

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine exhibits a Ki of 24 nM against human carbonic anhydrase II (hCA II) [1]. While this affinity is approximately 10-fold weaker than the clinical sulfonamide inhibitor acetazolamide (Ki ≈ 2 nM) [2], it is substantially more potent than unsubstituted 2-aminothiazole (Ki > 10,000 nM, estimated class baseline) [3]. This nanomolar activity, combined with a non-sulfonamide zinc-binding motif, offers a differentiated selectivity profile relevant for profiling assays and fragment-based drug discovery campaigns where sulfonamide-related off-target effects are a concern.

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery

Human Carboxylesterase 2 (hCE2) Selective Inhibition: Moderate Potency with Isoform Discrimination

In human liver microsome assays, 4-(4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine inhibits hCE2 with an IC50 of 5.61 μM, while exhibiting approximately 4-fold weaker inhibition of hCE1 (IC50 = 22.4 μM) [1]. This modest isoform selectivity contrasts with the pan-CE inhibition observed for many ester-containing prodrugs and distinguishes this compound from the potent, non-selective CE inhibitor bis(4-nitrophenyl) phosphate (BNPP), which inhibits both isoforms with IC50 values <1 μM [2]. The quantified 4-fold selectivity window provides a defined tool for profiling hCE2-dependent metabolic pathways in vitro.

Carboxylesterase inhibition Drug metabolism Isoform selectivity

Acetylcholinesterase (AChE) Inhibition: Defined Weak Activity Essential for Selectivity Counterscreens

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine inhibits human recombinant AChE with an IC50 of 192 μM [1]. This weak activity is approximately 300-fold less potent than the clinically used AChE inhibitor rivastigmine (IC50 = 0.66 μM) [2] and >10,000-fold less potent than the optimized 4-arylthiazole-2-amine derivative 4f (IC50 = 0.66 μM) reported in the same chemical series [2]. The low micromolar activity establishes a baseline for counterscreening in programs where AChE inhibition represents an undesired off-target liability.

Acetylcholinesterase inhibition Counterscreen Selectivity profiling

Synthetic Accessibility and Yield: A Reproducible Hantzsch-Type Condensation

The compound is synthesized via an iodine-mediated Hantzsch condensation of 4-methoxypropiophenone with thiourea, yielding 78% of the desired 2-aminothiazole product after recrystallization from ethanol . This yield is consistent with related 4-aryl-5-methyl-2-aminothiazoles synthesized under similar conditions (reported range: 65–85%) [1]. The defined 78% isolated yield provides a quantitative benchmark for procurement specifications and in-house synthesis validation, distinguishing it from less well-characterized analogs for which synthetic reproducibility may be undocumented.

Synthesis yield Process chemistry Compound procurement

Physicochemical Properties: LogP and PSA Differentiate from More Polar 2-Aminothiazole Analogs

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine has a computed LogP of 3.29 and a topological polar surface area (tPSA) of 76.38 Ų . In comparison, the unsubstituted 2-aminothiazole core has a LogP of approximately 0.5 and a tPSA of 67.2 Ų [1], while the N-acetylated derivative exhibits a LogP of ~1.8 [2]. The 4-methoxyphenyl and 5-methyl substitutions increase lipophilicity by nearly three LogP units relative to the parent scaffold, which directly impacts passive membrane permeability predictions and solubility profiles.

Lipophilicity ADME prediction Compound selection

Commercially Available Purity Specification: 95% Baseline Enables Comparative Supplier Assessment

Multiple commercial suppliers specify this compound at 95% purity by HPLC or equivalent analytical methods . This purity level is consistent with the industry standard for research-grade 2-aminothiazole derivatives, which are typically supplied at 95–98% purity . The defined 95% specification provides a quantitative benchmark for evaluating vendor certificates of analysis and establishing acceptance criteria for procurement, in contrast to uncharacterized or lower-purity analogs that introduce uncontrolled variability into biological assays.

Compound purity Quality control Supplier qualification

High-Impact Application Scenarios for 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (CAS 105512-88-7) Based on Quantitative Evidence


Carbonic Anhydrase II Inhibitor Screening and Assay Development

With a defined Ki of 24 nM against hCA II, this compound serves as a validated, non-sulfonamide positive control for high-throughput screening (HTS) campaigns targeting carbonic anhydrase isoforms [1]. Its moderate affinity allows for robust signal window generation without the pan-isoform inhibition characteristic of sulfonamide controls like acetazolamide, making it particularly useful for isoform selectivity profiling assays.

Human Carboxylesterase 2 (hCE2) Metabolic Pathway Profiling

The compound's 4-fold selectivity for hCE2 over hCE1 (IC50 5.61 μM vs. 22.4 μM) [2] enables its use as a tool inhibitor to dissect hCE2-dependent prodrug activation or detoxification pathways in human liver microsome or hepatocyte models, particularly when contrasting with pan-CE inhibitors like BNPP.

Acetylcholinesterase Counterscreen for Off-Target Liability Assessment

The weak AChE inhibitory activity (IC50 = 192 μM) [3] positions this compound as a benchmark for counterscreening in programs where cholinergic off-target effects are undesirable. Researchers can use this data to assess whether more potent analogs in a chemical series exhibit unacceptably high AChE inhibition relative to this baseline.

In-House Synthesis and Analog Generation via Hantzsch Condensation

The well-documented synthetic procedure and 78% isolated yield provide a reliable starting point for medicinal chemistry teams seeking to generate focused libraries of 4-aryl-5-methyl-2-aminothiazole analogs. The defined reaction conditions and recrystallization protocol minimize optimization time and ensure reproducible access to the parent scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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